molecular formula C14H20ClN7O2S B2657802 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1049429-07-3

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2657802
CAS No.: 1049429-07-3
M. Wt: 385.87
InChI Key: HHZGFKALCYHMJZ-UHFFFAOYSA-N
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Description

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a piperazine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from 4-chlorobenzyl cyanide and sodium azide under acidic conditions. The resulting tetrazole is then reacted with N,N-dimethylpiperazine-1-sulfonamide in the presence of a suitable base, such as sodium hydroxide, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of allergies and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses. Additionally, it may interact with other cellular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a tetrazole ring and a piperazine sulfonamide moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN7O2S/c1-19(2)25(23,24)21-9-7-20(8-10-21)11-14-16-17-18-22(14)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZGFKALCYHMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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